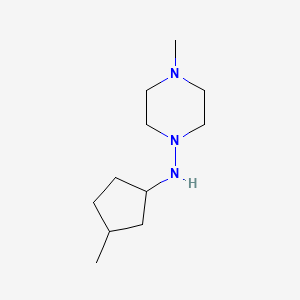

4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine

Description

Properties

IUPAC Name |

4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-10-3-4-11(9-10)12-14-7-5-13(2)6-8-14/h10-12H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNMTOWGZNQNQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)NN2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415952-45-3 | |

| Record name | 4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine typically involves the reaction of 4-methylpiperazine with 3-methylcyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction . The reaction mixture is then heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide.

Major Products

Scientific Research Applications

4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis of 4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine with key analogs:

Substituent Variations and Structural Features

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase polarity, enhancing solubility in polar solvents. In contrast, the cyclopentyl group in the target compound may reduce solubility .

- Crystal Packing : The nitrobenzylidene analog forms dimers via C–H···O interactions, influencing solid-state stability. The absence of such groups in the target compound suggests different packing behavior .

Biological Activity

4-Methyl-N-(3-methylcyclopentyl)piperazin-1-amine is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound is characterized by its piperazine core, which is modified with a methyl group and a cyclopentyl substituent. The synthesis typically involves the following steps:

- Formation of the Piperazine Ring : This can be achieved through the reaction of 1,4-dichlorobutane with an amine under basic conditions.

- Introduction of the Cyclopentyl Group : The cyclopentyl moiety can be introduced via alkylation reactions.

The resulting compound possesses unique structural features that may influence its biological activity.

The mechanism of action for this compound is thought to involve interactions with various molecular targets, including receptors and enzymes associated with cellular signaling pathways. Its piperazine structure allows it to act as a ligand for neurotransmitter receptors, potentially influencing neurotransmission and other physiological processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Activity : Some studies suggest that this compound may have effects on serotonin and dopamine receptors, which are critical in mood regulation.

- Anticancer Potential : Preliminary data indicate that it may inhibit certain cancer cell lines, suggesting a possible role as an anticancer agent.

- Neuroprotective Effects : The compound has been explored for its neuroprotective properties, potentially providing therapeutic benefits in neurodegenerative diseases.

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of this compound led to significant reductions in depressive-like behavior. The compound was shown to increase serotonin levels in the brain, indicating its potential as an antidepressant.

Case Study 2: Anticancer Activity

In vitro studies evaluated the effects of this compound on various cancer cell lines. The results indicated that it inhibited cell proliferation in breast and colon cancer cells with IC50 values ranging from 5 to 15 μM. This suggests a promising avenue for further research into its use as an anticancer agent.

Data Table: Biological Activities Summary

| Activity Type | Observed Effects | IC50 Range (μM) |

|---|---|---|

| Antidepressant | Increased serotonin levels | Not specified |

| Anticancer | Inhibition of cell proliferation | 5 - 15 |

| Neuroprotective | Reduction in neuronal apoptosis | Not specified |

Q & A

Q. What are the key methodological challenges in synthesizing 4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine, and how can they be addressed?

Synthesis of this compound involves multi-step reactions, including cyclization, functional group coupling, and purification. A critical challenge is achieving regioselectivity during cyclopentyl group attachment to the piperazine core. For example, enantiomeric purity can be compromised if reaction conditions (e.g., temperature, solvent polarity) are not tightly controlled. Evidence from similar piperazine derivatives highlights the use of chiral precursors (e.g., (1R,4R)- or (1S,4S)-cyclohexan-1-amine) to ensure stereochemical fidelity . Purification often requires gradient elution in HPLC or flash chromatography, with MS (ESI+) and H NMR used to confirm molecular identity (e.g., m/z 198 [M + H]+ for intermediates) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

A combination of H NMR, C NMR, and high-resolution mass spectrometry (HRMS) is essential. For example, H NMR can resolve methyl group splitting patterns (δ 1.2–2.5 ppm for cyclopentyl and piperazine methyl substituents) and confirm amine proton environments . HRMS provides exact mass confirmation (e.g., m/z 452 [M + H]+ observed for structurally related compounds) . X-ray crystallography, though less common, can resolve conformational ambiguities in the piperazine-cyclopentyl linkage .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Density functional theory (DFT) calculations and molecular docking studies can model interactions with target proteins (e.g., GPCRs or kinases). For instance, the 3-methylcyclopentyl group may induce steric hindrance, affecting binding to hydrophobic pockets. Researchers should use software like AutoDock Vina to simulate ligand-receptor interactions, cross-referenced with experimental IC values from kinase inhibition assays . Recent studies on similar triazine-piperazine hybrids demonstrate that substituent electronegativity (e.g., nitro or trifluoromethyl groups) correlates with enhanced binding affinity .

Q. How can researchers resolve contradictory pharmacological data for piperazine derivatives like this compound?

Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines) or impurities in synthesized batches. A systematic approach includes:

- Reproducibility checks : Re-synthesize the compound using validated protocols .

- Dose-response curves : Compare EC/IC values across multiple assays (e.g., enzyme inhibition vs. cellular viability) .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing 3-methylcyclopentyl with cyclohexyl) to isolate structure-activity relationships .

Q. What strategies optimize the stability of this compound under physiological conditions?

Stability studies should assess degradation kinetics in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Common degradation pathways include oxidative deamination or hydrolysis of the piperazine ring. Stabilization methods:

- Lyophilization : Store the compound as a lyophilized powder to minimize hydrolysis.

- Prodrug design : Introduce protective groups (e.g., acetylated amines) that hydrolyze in target tissues .

- Excipient screening : Use cyclodextrins or liposomal encapsulation to enhance solubility and reduce aggregation .

Q. How can enantiomeric purity impact the compound’s bioactivity, and what methods ensure stereochemical control?

Enantiomers may exhibit divergent pharmacokinetic or toxicological profiles. For example, (R)- vs. (S)-configurations in cyclopentyl groups can alter binding to chiral receptors. To ensure purity:

- Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key coupling steps .

- Vibrational circular dichroism (VCD) : Confirm absolute configuration post-synthesis .

Methodological Innovations

Q. What advanced techniques facilitate the study of this compound’s reactivity in drug design?

- Click chemistry : Incorporate azide-alkyne cycloaddition to attach bioorthogonal tags for target identification .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins .

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution for mechanistic insights .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.